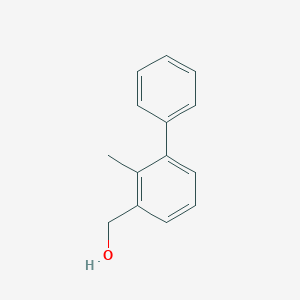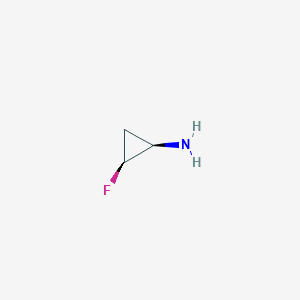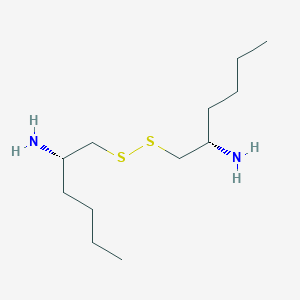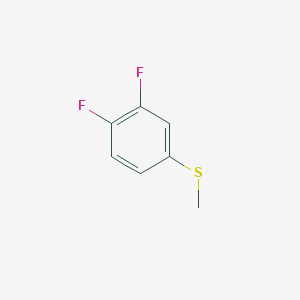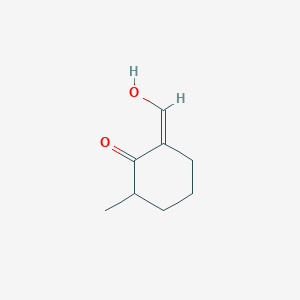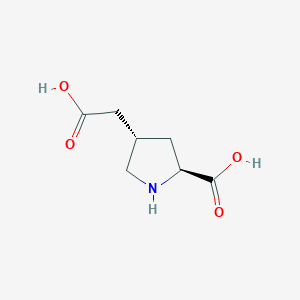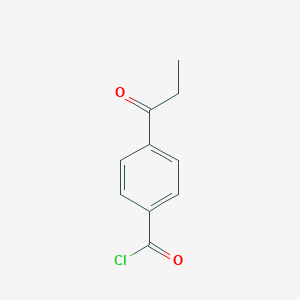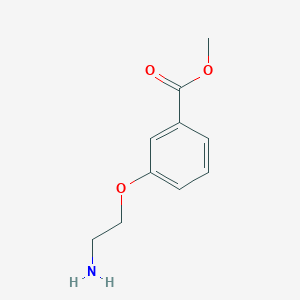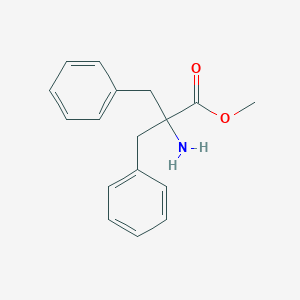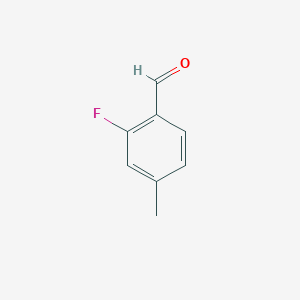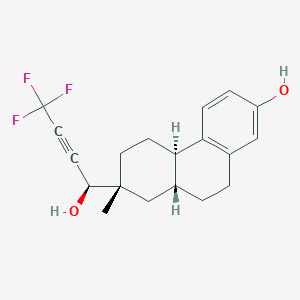
Trifluoromethylacetylene methyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylacetylene methyl alcohol is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been found to have various applications in the field of chemistry and biochemistry.
科学的研究の応用
Trifluoromethylacetylene methyl alcohol has been widely used in scientific research for its unique properties. This compound has been found to have various applications in the field of chemistry and biochemistry. It has been used as a building block for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a solvent in certain reactions.
作用機序
The mechanism of action of trifluoromethylacetylene methyl alcohol is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the hydroxyl group. It has also been found to have a stabilizing effect on certain intermediates in organic reactions.
生化学的および生理学的効果
Trifluoromethylacetylene methyl alcohol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has been used as a solvent in certain biological assays. It has also been found to have a low impact on the environment.
実験室実験の利点と制限
The advantages of using trifluoromethylacetylene methyl alcohol in lab experiments include its unique properties, such as its ability to act as a nucleophile and its stabilizing effect on intermediates. However, its limitations include its relatively high cost and limited availability.
将来の方向性
There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a solvent in certain biological assays. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion
In conclusion, trifluoromethylacetylene methyl alcohol is a unique compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of the compound with minimal by-products. It has various applications in the field of chemistry and biochemistry, including as a building block for the synthesis of other compounds and as a reagent in organic synthesis. Its mechanism of action is not fully understood, but it has been found to have a stabilizing effect on certain intermediates in organic reactions. While it has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic and has a low impact on the environment. Its advantages include its unique properties, but its limitations include its relatively high cost and limited availability. There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research, including in the synthesis of new pharmaceuticals and agrochemicals and as a solvent in certain biological assays.
合成法
Trifluoromethylacetylene methyl alcohol is synthesized using a specific method that involves the reaction of trifluoromethylacetylene with formaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with minimal by-products.
特性
CAS番号 |
128496-66-2 |
|---|---|
製品名 |
Trifluoromethylacetylene methyl alcohol |
分子式 |
C19H21F3O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
InChI |
InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1 |
InChIキー |
GCEHLIQGBSTENM-NKGKWGDASA-N |
異性体SMILES |
C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O |
SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
正規SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
同義語 |
TFMAMA trifluoromethylacetylene methyl alcohol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



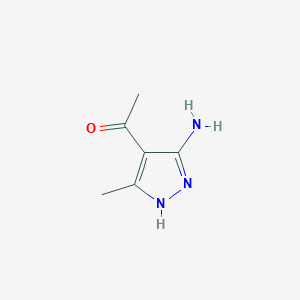
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
